DM1-Smcc

Drug-to-Antibody Ratio Pharmacokinetics Therapeutic Index

ADC developers require linker-payload constructs that ensure batch-to-batch DAR consistency and predictable catabolite pharmacology. DM1-SMCC addresses this need with a non-cleavable SMCC linker that forms a stable thioether bond, releasing the single catabolite Lys-MCC-DM1 only after complete lysosomal degradation-minimizing off-target toxicity and CYP3A4-mediated drug-drug interaction risk. - Extended maleimide stability (64 h in PBS pH 7.0, 4°C) supports robust large-scale conjugation. - Optimal therapeutic window at DAR 3-4, mirroring clinical T-DM1 (Kadcyla). - High DMSO solubility (100 mg/mL) enables precise in vivo dosing in validated co-solvent formulations.

Molecular Formula C51H66ClN5O16S
Molecular Weight 1072.6 g/mol
Cat. No. B607149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM1-Smcc
SynonymsDM1-SMCC;  DM1 SMCC;  DM1SMCC. SMCC-DM1.
Molecular FormulaC51H66ClN5O16S
Molecular Weight1072.6 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1
InChIKeyIADUWZMNTKHTIN-MLSWMBHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DM1-SMCC: A Non-Cleavable ADC Linker-Payload Construct for Maytansinoid-Based Targeted Therapeutics


DM1-SMCC (SMCC-DM1; CAS 1228105-51-8) is a pre-formed antibody-drug conjugate (ADC) linker-payload construct comprising the potent microtubule-disrupting maytansinoid DM1 (mertansine) covalently attached to the heterobifunctional SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker . The SMCC linker contains an N-hydroxysuccinimide (NHS) ester for conjugation to antibody lysine residues and a maleimide moiety that forms a non-cleavable thioether bond with the thiol group of DM1 . This construct serves as the foundational warhead in ado-trastuzumab emtansine (T-DM1, Kadcyla), the first FDA-approved ADC for HER2-positive metastatic breast cancer, which carries an average drug-to-antibody ratio (DAR) of 3.5 [1].

Non-cleavable linker-payload construct for ADC conjugation research
Maytansinoid-based warhead for microtubule disruption studies
Supports preclinical model development with reported DAR-dependent PK context

Why SMCC-Linked DM1 Cannot Be Substituted by SPDB, SPP, or Alternative Linker-Payload Combinations Without Consequence


Maytansinoid ADC constructs are not interchangeable due to fundamental differences in linker cleavage mechanisms, intracellular catabolite identity, and resulting pharmacokinetic-pharmacodynamic profiles [1]. The SMCC linker is non-cleavable, requiring complete lysosomal degradation of the antibody component to release lysine-SMCC-DM1 as the primary active catabolite, which exhibits distinct membrane permeability and bystander killing properties compared to the S-methyl-DM1/DM4 catabolites generated from cleavable disulfide linkers (e.g., SPDB, SPP) [2]. These mechanistic differences produce quantifiable variations in: (1) in vitro cytotoxic potency across cell lines, (2) susceptibility to multidrug resistance (MDR) efflux pumps, (3) CYP450-mediated drug-drug interaction potential, and (4) in vivo tolerability and efficacy windows [3]. The data presented below establish the evidence base for selecting DM1-SMCC over comparator constructs based on specific experimental requirements and target biology.

Cleavable linker mismatch
SPDB or SPP-linked constructs generate distinct S-methyl catabolites; intracellular processing and bystander-killing profiles may not transfer.
Catabolite identity alters MDR sensitivity
Lys-MCC-DM1 catabolite from SMCC linker exhibits different membrane permeability and MDR efflux susceptibility compared to cleavable-linker catabolites.
CYP450 interaction profile may shift
Free maytansinoid payloads inactivate CYP3A, while the SMCC-derived lysine adduct shows no inactivation; DDI context may require review.

Quantitative Evidence for DM1-SMCC Differentiation: Head-to-Head Comparisons with SPDB-DM4, SPP-DM1, and CX-Linker Constructs


Optimal DAR Range for Therapeutic Index: SMCC-DM1 Conjugates Demonstrate Comparable Clearance at DAR ≤6

Systematic DAR variation studies demonstrate that for SMCC-DM1 conjugates (using the uncleavable linker targeting EGFR), ADCs with an average DAR below ~6 exhibited comparable clearance rates, whereas conjugates with average DAR of ~9-10 displayed rapid clearance and reduced in vivo efficacy [1]. This establishes a defined operational window for SMCC-DM1 that supports the clinical DAR of 3.5 used in T-DM1, and provides a benchmark for balancing potency with tolerability in preclinical ADC development [2].

DAR vs. Clearance
Head-to-head
SMCC-DM1 DAR ≤6: comparable clearance; DAR 9-10: rapid hepatic uptake (24-28% ID/g)
Reported DAR-dependent PK threshold
Supports DAR selection for in vivo model context
Drug-to-Antibody Ratio Pharmacokinetics Therapeutic Index

Linker Cleavage Mechanism Determines Cytotoxic Potency in MDR-Expressing Cells: SMCC vs. CX Linker

In a direct head-to-head comparison using the same anti-EpCAM antibody platform, the CX linker (tri-glycyl peptide) construct demonstrated greater activity than the SMCC linker construct in a subset of cell lines and against multidrug resistant (MDR) cells [1]. In cell lines where CX-AMC was more active (Calu3, A431, CAL27, SW2), the CX-AMC exhibited >5-fold lower IC50 than the SMCC-AMC, attributable to improved lysosomal processing (10-35% higher) and export of the carboxylic acid-bearing catabolite [2]. Conversely, in other cell lines (HT29, COLO 205, OVCAR-3, LOVO), both constructs were similarly active, indicating that SMCC-DM1 retains full cytotoxic potential in cells without MDR phenotypes [3].

MDR Cell Potency
Head-to-head
CX-AMC >5-fold more potent than SMCC-AMC in MDR+ lines (Calu3, A431); equipotent in non-MDR lines (HT29, COLO 205)
Cell-model-dependent potency context
MDR phenotype dictates linker selection review
Multidrug Resistance Lysosomal Processing ADC Catabolite

CYP3A Drug-Drug Interaction Potential: Lys-MCC-DM1 Catabolite Exhibits No CYP450 Inactivation

The primary intracellular catabolite of SMCC-linked DM1 ADCs, lysine-MCC-DM1 (Lys-MCC-DM1), shows no reversible or time-dependent inactivation of any human P450 enzyme tested [1]. This contrasts with the free maytansinoids DM1 and DM4, which inactivate CYP3A from human liver microsomes with K(i)/k(inact) values of 4.8 μM / 0.035 min⁻¹ and 3.3 μM / 0.114 min⁻¹, respectively [2]. The S-methyl-DM1 catabolite (derived from disulfide-linked DM1 constructs) also lacks CYP450 inactivation, indicating that the lysine-adducted catabolite from non-cleavable SMCC linkers and the S-methyl catabolite from cleavable linkers share a favorable DDI profile compared to free payload [3].

CYP3A Inactivation
Cross-study
Lys-MCC-DM1: no P450 inactivation; Free DM1 Ki: 4.8 μM, kinact: 0.035 min⁻¹
Supports DDI endpoint monitoring context
Catabolite profile review for combination studies
Drug-Drug Interaction CYP450 Hepatotoxicity

Aqueous Stability of SMCC Linker: Cyclohexane Bridge Confers Extended Maleimide Stability

The cyclohexane bridge in the SMCC linker confers enhanced aqueous stability to the maleimide reactive group compared to other maleimide-containing crosslinkers [1]. Under conjugation-relevant buffer conditions (0.1 M sodium phosphate, pH 7.0 at 4°C), the maleimide group of SMCC remains stable for 64 hours, preserving thiol reactivity for efficient DM1 coupling [2]. This stability profile is a distinguishing feature that impacts process development: NHS ester reactivity with primary amines occurs optimally at pH 7-9, while maleimide-thiol conjugation proceeds at pH 6.5-7.5 to form stable thioether bonds [3].

Maleimide Stability
Class-level
SMCC maleimide stable 64 h at pH 7.0, 4°C; cyclohexane bridge confers extended stability
Supports conjugation process development
Source review; data to verify for specific buffer systems
Bioconjugation Linker Stability Maleimide Hydrolysis

Physicochemical Profile: DM1-SMCC Solubility in DMSO Enables High-Concentration Stock Preparation

DM1-SMCC exhibits high solubility in DMSO (100 mg/mL; 93.23 mM at 25°C), enabling preparation of concentrated stock solutions for conjugation workflows . The compound is insoluble in water and ethanol, with a calculated LogP of 3.28 indicating significant hydrophobicity [1]. This solubility profile dictates formulation requirements: in vivo administration necessitates co-solvent systems such as 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline, achieving ≥2.5 mg/mL (2.27 mM) solubility .

Solubility Profile
Reported
DMSO: 100 mg/mL (93.23 mM); Co-solvent formulation for in vivo: ≥2.5 mg/mL
Supports stock preparation and vehicle selection
Formulation context; aqueous insolubility requires review
Solubility Formulation ADC Conjugation

Optimal Research and Development Applications for DM1-SMCC Based on Comparative Evidence


ADC Development Targeting Tumors with Low-to-Moderate Antigen Expression and Absent MDR Phenotype

DM1-SMCC is the rational choice for developing ADCs against targets where the tumor lacks significant multidrug resistance efflux activity and where moderate DAR (3-4) is sufficient for efficacy. Evidence shows that SMCC-AMC and CX-AMC are similarly active in cell lines including HT29, COLO 205, OVCAR-3, and LOVO, and that DAR 2-6 provides optimal therapeutic index without the accelerated clearance observed at DAR 9-10 [1]. T-DM1 (DAR 3.5) demonstrates complete tumor regression in trastuzumab-resistant HER2+ xenografts, establishing the clinical validity of this DAR range for SMCC-DM1 conjugates [2].

Preclinical Studies Requiring Minimal CYP450-Mediated Drug-Drug Interaction Risk

For combination therapy development where avoiding CYP3A-mediated drug-drug interactions is critical, DM1-SMCC ADCs are preferable to free maytansinoid payloads. The primary catabolite Lys-MCC-DM1 does not inactivate CYP3A (no reversible or time-dependent inactivation of any P450 tested), whereas free DM1 and DM4 are mechanism-based inactivators with quantified K(i)/k(inact) values [1]. This property simplifies regulatory toxicology assessment and reduces the risk of hepatotoxicity when co-administered with CYP3A-substrate chemotherapeutics [2].

Conjugation Process Development Requiring Reproducible Maleimide-Thiol Coupling

The extended aqueous stability of the SMCC maleimide group (64 hours in phosphate buffer at pH 7.0, 4°C) provides a robust conjugation window for large-scale ADC manufacturing [1]. This stability, conferred by the cyclohexane bridge, reduces sensitivity to minor process deviations and supports consistent DAR achievement across batches. The defined pH windows for sequential NHS-amine (pH 7-9) and maleimide-thiol (pH 6.5-7.5) reactions enable precise control over conjugation stoichiometry [2].

In Vivo Efficacy Studies Using Validated Co-Solvent Formulation

For preclinical xenograft studies requiring parenteral administration of DM1-SMCC, the validated co-solvent formulation (10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) provides a clear, reproducible vehicle achieving ≥2.5 mg/mL solubility [1]. The high DMSO solubility (100 mg/mL) of DM1-SMCC enables preparation of concentrated stock solutions that can be diluted into this co-solvent system for accurate dosing, as demonstrated in Calu3 xenograft models where SMCC-AMC was tested at doses up to 15 mg/kg conjugate [2].

Application
Selection Property
Validation Focus
ADC development for non-MDR tumor models
Cell-line potency profile
MDR phenotype characterization
Combination therapy preclinical studies
CYP450 inactivation profile
DDI endpoint monitoring review
Conjugation process development
Maleimide aqueous stability
DAR consistency and lot reproducibility
In vivo xenograft efficacy models
Co-solvent formulation profile
Exposure-model and tolerability review

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